(R,S)-Ivosidenib

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

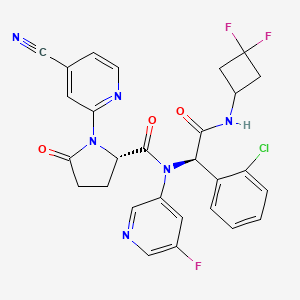

IUPAC Name |

(2S)-N-[(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJZXSAJMHAVGX-WIOPSUGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22ClF3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-31-1 | |

| Record name | Ivosidenib, (R,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070009311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivosidenib, (R,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDE4ELL9MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,S)-Ivosidenib: A Comprehensive Technical Guide to its Mechanism of Action on IDH1 Mutants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,S)-Ivosidenib (AG-120) is a first-in-class, potent, and selective oral inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Mutations in IDH1, particularly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib specifically targets and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[5] This, in turn, reverses the downstream oncogenic effects of 2-HG, including the alleviation of epigenetic dysregulation and the induction of cellular differentiation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of Ivosidenib is its direct and selective inhibition of the mutated IDH1 enzyme. This inhibition blocks the abnormal production of the oncometabolite 2-HG.

Biochemical Potency and Selectivity

Ivosidenib demonstrates high potency against various IDH1-R132 mutants with IC50 values in the low nanomolar range. It exhibits significant selectivity for mutant IDH1 over wild-type IDH1 and other related enzymes.

| Mutant IDH1 Isoform | Enzymatic IC50 (nM) | Cellular IC50 (nM) in HT1080 cells | Reference |

| IDH1-R132H | 12 | 62 | |

| IDH1-R132C | 13 | Not Reported | |

| IDH1-R132G | 8 | Not Reported | |

| IDH1-R132L | 13 | Not Reported | |

| IDH1-R132S | 12 | Not Reported |

Reduction of 2-Hydroxyglutarate (2-HG)

The inhibition of mutant IDH1 by Ivosidenib leads to a rapid and sustained decrease in 2-HG levels in both preclinical models and in patients with IDH1-mutant cancers.

| Model/Patient Population | Treatment | 2-HG Reduction | Reference |

| HT1080 xenograft mouse model | 50 mg/kg and 150 mg/kg Ivosidenib | 92.0% and 95.2% inhibition, respectively | |

| IDH1-mutant brain tumors (xenograft) | Ivosidenib | >84% | |

| IDH1-mutant low-grade glioma (Phase I study) | Ivosidenib and Vorasidenib | >90% in tumor tissue | |

| IDH1-mutant cholangiocarcinoma and chondrosarcoma (Phase 1) | Multiple doses of Ivosidenib | Up to 98% in plasma | |

| IDH-mutant gliomas (in vivo MRS study) | Ivosidenib/Vorasidenib | Significant decrease (p < 0.001) |

Downstream Effects: Reversal of Oncogenic Pathways

The reduction of 2-HG by Ivosidenib triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.

Epigenetic Reprogramming

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases (KDMs). This leads to global DNA and histone hypermethylation, which in turn alters gene expression and blocks cellular differentiation. By reducing 2-HG, Ivosidenib restores the activity of these enzymes, leading to a reversal of the hypermethylation phenotype and the re-expression of genes involved in normal cellular differentiation.

Induction of Cellular Differentiation

A hallmark of IDH-mutant cancers is a block in cellular differentiation. In hematological malignancies like AML, this manifests as an accumulation of immature blast cells. By reversing the epigenetic block, Ivosidenib promotes the differentiation of these malignant cells into mature, functional cell types. This is a key aspect of its therapeutic effect, particularly in AML.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of Ivosidenib.

IDH1 Enzymatic Activity Assay

This assay measures the ability of Ivosidenib to inhibit the enzymatic activity of mutant IDH1.

Principle: The neomorphic activity of mutant IDH1 consumes NADPH in the conversion of α-KG to 2-HG. The rate of NADPH depletion is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant mutant IDH1 enzyme (e.g., R132H)

-

Ivosidenib (or other test compounds)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of Ivosidenib in assay buffer.

-

In a 96-well plate, add the recombinant mutant IDH1 enzyme to each well.

-

Add the Ivosidenib dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocity for each Ivosidenib concentration.

-

Plot the reaction velocity against the Ivosidenib concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This method provides a sensitive and specific quantification of 2-HG levels in biological samples.

Principle: 2-HG is extracted from cells, plasma, or tissues and then derivatized to enhance its chromatographic separation and mass spectrometric detection. The derivatized 2-HG is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples (e.g., cell pellets, plasma, tissue homogenates)

-

Internal standard (e.g., 13C-labeled 2-HG)

-

Extraction solvent (e.g., methanol/water)

-

Derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For cells, lyse the cells and extract metabolites using a cold extraction solvent.

-

For plasma or tissue, perform a protein precipitation step followed by metabolite extraction.

-

Add a known amount of internal standard to each sample.

-

-

Derivatization:

-

Dry the extracted metabolites.

-

Reconstitute in a solution containing the derivatization agent (e.g., DATAN) and incubate to allow the reaction to proceed.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized samples onto an appropriate LC column for separation.

-

Perform mass spectrometric detection using selected reaction monitoring (SRM) to specifically detect and quantify the derivatized 2-HG and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 2-HG.

-

Quantify the 2-HG concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Clinical Efficacy and Resistance Mechanisms

Clinical Activity of Ivosidenib

Clinical trials have demonstrated the efficacy of Ivosidenib in patients with IDH1-mutant cancers. The pivotal Phase 1 study (NCT02074839) showed significant clinical activity in patients with relapsed or refractory AML.

| Patient Population | Response Metric | Value | Reference |

| Relapsed/Refractory AML | Overall Response Rate (ORR) | 41.6% | |

| Relapsed/Refractory AML | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 31.8% | |

| Relapsed/Refractory AML | Median Duration of CR+CRh | 8.2 months | |

| Relapsed/Refractory Myelodysplastic Syndrome (MDS) | Complete Response (CR) | 38.9% | |

| Relapsed/Refractory Myelodysplastic Syndrome (MDS) | Objective Response Rate (ORR) | 83.3% |

Mechanisms of Resistance

Despite the durable responses observed in some patients, resistance to Ivosidenib can develop through various mechanisms. Understanding these resistance pathways is crucial for the development of subsequent therapeutic strategies.

-

Secondary Mutations in IDH1: Acquired mutations at the dimer interface of the IDH1 enzyme can prevent Ivosidenib from binding effectively.

-

Activation of Parallel Signaling Pathways: Upregulation of other oncogenic pathways, such as the receptor tyrosine kinase (RTK) pathway (e.g., through mutations in FLT3, RAS), can bypass the effects of IDH1 inhibition.

-

Clonal Evolution: The selection and expansion of pre-existing subclones that do not harbor the IDH1 mutation or have other resistance mechanisms.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its mechanism of action, centered on the specific inhibition of the mutant IDH1 enzyme and the subsequent reduction of the oncometabolite 2-HG, leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting mutant IDH1. Future research will likely focus on overcoming resistance mechanisms and exploring rational combination therapies to enhance the clinical benefit of Ivosidenib.

References

- 1. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib, an orally administered small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1), has emerged as a targeted therapy for cancers harboring specific mutations in the IDH1 gene. This technical guide delves into the critical aspect of Ivosidenib's stereospecificity, providing a comprehensive overview of the differential activity between its (R) and (S) enantiomers. Through a detailed examination of its mechanism of action, this document elucidates how stereochemistry dictates the potent and selective inhibition of mutant IDH1 (mIDH1). This guide summarizes key quantitative data, outlines relevant experimental protocols for chiral separation and analysis, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Role of Ivosidenib in Cancer Therapy

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3]

Ivosidenib (commercially known as Tibsovo®) is a first-in-class, potent, and selective inhibitor of mutated IDH1. By targeting the mutant enzyme, Ivosidenib effectively reduces the production of 2-HG, thereby restoring normal cellular differentiation and inhibiting cancer cell growth. Ivosidenib is specifically the (S)-enantiomer, also referred to as AG-120. The stereochemistry of Ivosidenib is crucial for its pharmacological activity, with the (S)-enantiomer being the active component.

Stereospecificity of Ivosidenib Enantiomers

Ivosidenib is a chiral molecule, existing as two enantiomers: (S)-Ivosidenib (AG-120) and (R)-Ivosidenib. The therapeutic efficacy of Ivosidenib is attributed exclusively to the (S)-enantiomer. The (R)-enantiomer is considered to be significantly less active. This stereospecificity is a critical aspect of its drug profile, highlighting the precise three-dimensional interaction required for effective inhibition of the mutant IDH1 enzyme.

Comparative Inhibitory Activity

The (S)-enantiomer of Ivosidenib (AG-120) is a potent inhibitor of various IDH1-R132 mutants. In contrast, the (R,S)-Ivosidenib mixture, which includes the (R)-enantiomer, is described as being less active, indicating the inferior inhibitory capacity of the (R)-enantiomer.

Table 1: Inhibitory Activity of (S)-Ivosidenib (AG-120) Against Mutant IDH1 Enzymes

| Mutant IDH1 Enzyme | IC50 (nM) |

| IDH1-R132H | 12 |

| IDH1-R132C | 13 |

| IDH1-R132G | 8 |

| IDH1-R132L | 13 |

| IDH1-R132S | 12 |

Data sourced from MedchemExpress Product Data Sheet.

Mechanism of Action: A Stereospecific Interaction

Ivosidenib functions as an allosteric inhibitor, binding to the dimer interface of the mutant IDH1 enzyme. This binding event induces a conformational change that prevents the enzyme from adopting the catalytically active conformation required for the reduction of α-KG to 2-HG. The stereochemistry of the (S)-enantiomer is optimal for fitting into this allosteric pocket and establishing the necessary molecular interactions to stabilize the inactive state of the enzyme.

Pharmacokinetics and Pharmacodynamics: The Profile of the Active Enantiomer

The pharmacokinetic and pharmacodynamic properties of Ivosidenib have been extensively studied for the clinically approved (S)-enantiomer.

Pharmacokinetics

Following oral administration, (S)-Ivosidenib is rapidly absorbed, with a long terminal half-life. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

Table 2: Pharmacokinetic Parameters of (S)-Ivosidenib (500 mg QD)

| Parameter | Value |

| Tmax (median) | ~3 hours |

| Terminal Half-life (mean) | 72-138 hours |

| Accumulation Ratio (AUC) | ~1.9-fold |

| Metabolism | Primarily CYP3A4 |

Data compiled from clinical pharmacokinetic studies.

Comparative pharmacokinetic data for the (R)-enantiomer is not available, as its lack of significant biological activity has precluded its clinical development.

Pharmacodynamics

Administration of (S)-Ivosidenib leads to a dose-dependent reduction in plasma levels of 2-HG. Near-maximal suppression of 2-HG is observed with continued dosing, demonstrating effective target engagement.

Experimental Protocols

Chiral Synthesis of Ivosidenib

The synthesis of enantiomerically pure (S)-Ivosidenib is a critical step in its manufacturing. While various synthetic routes exist, a common strategy involves a multi-step process that establishes the required stereochemistry early on and carries it through to the final product. One published method involves an Ugi reaction to create a diastereomeric mixture, followed by a crystallization and workup procedure to isolate the desired diastereomer with high chiral purity (>99.9%).

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and analysis of Ivosidenib enantiomers. A chiral stationary phase (CSP) is employed to achieve resolution between the (R) and (S) enantiomers.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating a wide range of chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The ratio of the solvents is optimized to achieve the best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Ivosidenib exhibits strong absorbance is used to monitor the elution of the enantiomers.

References

- 1. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia | springermedizin.de [springermedizin.de]

A Preclinical Comparative Analysis of (R,S)-Ivosidenib and S-Ivosidenib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivosidenib (AG-120), the pure S-enantiomer, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, approved for the treatment of various cancers harboring susceptible IDH1 mutations. This technical guide provides a comprehensive overview of the preclinical data for S-Ivosidenib and discusses the available information regarding its racemic form, (R,S)-Ivosidenib. While direct comparative preclinical studies between the racemic mixture and the pure S-enantiomer are not extensively available in the public domain, the profound and well-documented activity of S-Ivosidenib has established it as the therapeutically relevant entity. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the critical pathways and workflows involved in its preclinical evaluation.

Introduction: The Role of Mutant IDH1 in Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG interferes with cellular differentiation and promotes tumorigenesis through epigenetic dysregulation.

Ivosidenib (S-Ivosidenib) is a first-in-class, orally available, small-molecule inhibitor that specifically targets the mutant IDH1 enzyme. Its development has been focused on the single S-enantiomer due to its demonstrated potent and selective inhibitory activity. Information regarding the preclinical profile of the racemic mixture, this compound, is limited. Available data from commercial suppliers suggests that the corresponding R-enantiomer is less active, implying that the therapeutic efficacy of the racemic mixture would be primarily, if not solely, attributable to the S-enantiomer.

Mechanism of Action of S-Ivosidenib

S-Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG. This reduction in oncometabolite levels leads to the reversal of epigenetic alterations, allowing for the differentiation of malignant cells. Preclinical studies have shown that treatment with S-Ivosidenib results in a significant decrease in 2-HG levels in both in vitro and in vivo models of IDH1-mutant cancers.

Figure 1: S-Ivosidenib Mechanism of Action.

Preclinical Efficacy of S-Ivosidenib

In Vitro Studies

S-Ivosidenib has demonstrated potent and selective inhibition of various IDH1-R132 mutations in biochemical and cell-based assays.

Table 1: In Vitro Activity of S-Ivosidenib

| Assay Type | Model System | Endpoint | Result | Reference |

| Biochemical Assay | Recombinant mIDH1 (R132H/R132C) | IC₅₀ | ~10-12 nM | |

| Cell-Based Assay | HT1080 (IDH1-R132C) | 2-HG Inhibition | Potent reduction of intracellular 2-HG | |

| Cell-Based Assay | TF-1 (IDH1-R132H) | Cell Differentiation | Restoration of erythropoietin-induced differentiation | |

| Ex Vivo Assay | Primary human AML blasts (IDH1-R132H/C) | 2-HG Inhibition & Differentiation | Significant reduction in 2-HG and induction of myeloid differentiation |

In Vivo Studies

The anti-tumor activity of S-Ivosidenib has been confirmed in various preclinical xenograft models of IDH1-mutant cancers.

Table 2: In Vivo Efficacy of S-Ivosidenib

| Animal Model | Tumor Type | Dosing | Key Findings | Reference |

| Nude BALB/c mice | HT1080 (fibrosarcoma) xenograft | 50 or 150 mg/kg single oral dose | Dose-dependent reduction in tumor 2-HG levels | |

| Xenograft mouse model | IDH1-mutant AML | 150 mg/kg twice daily | Reduction in R-2-HG levels | |

| Xenograft mouse model | Advanced chondrosarcoma | Not specified | Durable disease control | |

| Orthotopic brain tumor model | IDH1-mutant glioma | Not specified | Suppression of tumoral 2-HG production |

Preclinical Pharmacokinetics of S-Ivosidenib

S-Ivosidenib exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its oral administration.

Table 3: Pharmacokinetic Parameters of S-Ivosidenib in Preclinical Species

| Species | Administration | T½ (half-life) | Clearance | Key Characteristics | Reference |

| Rat | Single oral dose | 5.3 - 18.5 hours | Low | Well absorbed, moderate to long half-life | |

| Dog | Single oral dose | 5.3 - 18.5 hours | Low | Well absorbed, moderate to long half-life | |

| Monkey | Single oral dose | 5.3 - 18.5 hours | Low | Well absorbed, moderate to long half-life | |

| Mouse | Oral | Not specified | Not specified | High cell permeability, substrate for P-glycoprotein |

Experimental Protocols

In Vitro 2-HG Inhibition Assay

-

Cell Lines: HT1080 (harboring IDH1-R132C mutation) or other suitable IDH1-mutant cell lines.

-

Treatment: Cells are seeded in appropriate culture plates and treated with a dose-range of S-Ivosidenib or vehicle control (e.g., DMSO).

-

2-HG Extraction: After a defined incubation period (e.g., 48-72 hours), intracellular metabolites are extracted using a suitable solvent (e.g., methanol/water).

-

Quantification: 2-HG levels are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of 2-HG inhibition against the log of the compound concentration.

Figure 2: In Vitro 2-HG Inhibition Assay Workflow.

In Vivo Xenograft Model Efficacy Study

-

Animal Model: Immunocompromised mice (e.g., nude BALB/c) are subcutaneously inoculated with a suspension of IDH1-mutant cancer cells (e.g., HT1080).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives S-Ivosidenib orally at specified doses and schedules. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested for the analysis of 2-HG levels by LC-MS/MS.

-

Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and reduction in tumor 2-HG levels.

Discussion and Conclusion

The preclinical data for S-Ivosidenib robustly supports its mechanism of action as a potent and selective inhibitor of mutant IDH1. The consistent findings across a range of in vitro and in vivo models demonstrate its ability to reduce the oncometabolite 2-HG, induce cellular differentiation, and inhibit tumor growth. The favorable pharmacokinetic profile of S-Ivosidenib further underscores its suitability as an oral therapeutic agent.

While a direct, comprehensive preclinical comparison with this compound is lacking in the published literature, the available information strongly suggests that the S-enantiomer is the pharmacologically active component. The development and clinical success of S-Ivosidenib highlight the importance of stereochemistry in drug design and the value of pursuing single-enantiomer therapeutics to maximize potency and selectivity. Future research could further elucidate the specific contributions, or lack thereof, of the R-enantiomer to the overall pharmacological profile of the racemic mixture.

For drug development professionals, the preclinical package for S-Ivosidenib serves as a benchmark for the development of targeted therapies against metabolic enzymes in oncology. The detailed methodologies and clear pharmacodynamic readouts, such as 2-HG levels, have been instrumental in its successful translation to the clinic.

References

- 1. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation and Analysis of Ivosidenib Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib is a potent, selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme mutant, a key driver in several cancers. As a chiral molecule, the differential pharmacological and toxicological profiles of its enantiomers necessitate robust analytical methods for their separation and quantification. This technical guide provides a comprehensive overview of the methodologies for the chiral separation and analysis of Ivosidenib enantiomers. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside a summary of quantitative data. Furthermore, this guide illustrates the mechanism of action of Ivosidenib through a detailed signaling pathway diagram.

Introduction

Ivosidenib (formerly AG-120) is an oral, targeted therapy approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The presence of a stereocenter in the Ivosidenib molecule gives rise to two enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and analyze these enantiomers is critical for drug development, quality control, and clinical monitoring.

This guide details the core principles and practical aspects of chiral separation of Ivosidenib enantiomers, focusing on HPLC and SFC techniques, which are widely employed for their efficiency and resolution capabilities in chiral analysis.

Mechanism of Action of Ivosidenib

Ivosidenib selectively targets and inhibits the mutant IDH1 enzyme. In normal cells, wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, commonly found in certain cancers, lead to a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting oncogenesis.[1]

Ivosidenib binds to the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the production of 2-HG. This leads to the restoration of normal cellular differentiation processes.[1] Downstream signaling pathways affected by Ivosidenib's action include the Notch and PI3K/AKT pathways.

Chiral Separation Methodologies

The separation of Ivosidenib enantiomers can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs) in both HPLC and SFC. Columns such as CHIRALPAK® IA, IB, and IC have demonstrated broad applicability for the resolution of a wide range of chiral compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for chiral separations. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution.

This protocol is a representative method based on common practices for separating similar chiral compounds on polysaccharide-based CSPs.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.

-

Mobile Phase: A mixture of n-hexane and ethanol. A typical starting composition for method development would be 80:20 (v/v). The ratio can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the racemic Ivosidenib standard in the mobile phase to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

This protocol outlines a general approach for the chiral SFC separation of Ivosidenib enantiomers.

-

Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator, coupled with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.

-

Mobile Phase: Supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 10 minutes.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the racemic Ivosidenib standard in the modifier solvent to a concentration of 1 mg/mL.

References

In vitro characterization of (R,S)-Ivosidenib's biological activity

An In-Depth Technical Guide to the In Vitro Biological Activity of Ivosidenib

Abstract

Ivosidenib (AG-120) is a first-in-class, orally available, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1, particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to the pathogenesis of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib selectively targets and inhibits mutant IDH1, leading to a significant reduction in 2-HG levels, which in turn restores normal cellular differentiation.[5] This technical guide provides a comprehensive overview of the in vitro biological characterization of Ivosidenib, including its mechanism of action, quantitative activity, and the experimental protocols used for its evaluation. It is important to note that Ivosidenib is the active (S)-enantiomer. The racemic mixture, (R,S)-Ivosidenib, contains the less active (R)-enantiomer and consequently exhibits weaker overall activity. The data presented herein pertains to the active Ivosidenib molecule.

Mechanism of Action

The core mechanism of Ivosidenib revolves around the specific inhibition of mutant IDH1 enzymes.

-

Normal IDH1 Function: In healthy cells, the wild-type (WT) IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.

-

Mutant IDH1 Neomorphic Activity: Somatic point mutations in the IDH1 gene, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains a new function: it reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

-

Oncogenic Role of 2-HG: The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread DNA and histone hypermethylation, resulting in epigenetic dysregulation that blocks normal cellular differentiation and promotes oncogenesis.

-

Ivosidenib's Inhibitory Action: Ivosidenib is a potent and selective, reversible inhibitor that binds to the mutant IDH1 enzyme. This inhibition blocks the conversion of α-KG to 2-HG, leading to a rapid decrease in intracellular oncometabolite levels. The reduction of 2-HG reverses the epigenetic block, allowing for the differentiation of malignant cells into mature, functional cells.

References

- 1. Mutant Isocitrate Dehydrogenase 1 Inhibitor Ivosidenib in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. serviermedical.us [serviermedical.us]

- 3. Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (R,S)-Ivosidenib on 2-Hydroxyglutarate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of (R,S)-Ivosidenib, a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its profound impact on the production of the oncometabolite 2-hydroxyglutarate (2-HG). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from clinical and preclinical studies, and detailed experimental protocols relevant to the study of Ivosidenib and 2-HG.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG).[1][2] However, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4][5] These mutations confer a neomorphic enzymatic activity, causing the mutant IDH1 protein to convert αKG to the oncometabolite (R)-2-hydroxyglutarate (2-HG). The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis by blocking cellular differentiation.

This compound (AG-120) is a first-in-class, oral, small-molecule inhibitor that selectively targets the mutant IDH1 enzyme. By inhibiting the production of 2-HG, Ivosidenib aims to restore normal cellular differentiation and induce a therapeutic response in patients with IDH1-mutated cancers.

Quantitative Data on the Efficacy and 2-HG Reduction by Ivosidenib

The clinical development of Ivosidenib has demonstrated its efficacy in treating patients with IDH1-mutated cancers, accompanied by a significant reduction in 2-HG levels.

Table 1: Efficacy of Ivosidenib in Acute Myeloid Leukemia (AML) with IDH1 Mutation

| Clinical Trial/Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Citation(s) |

| Phase 1 (NCT02074839) | Relapsed/Refractory AML | Ivosidenib 500 mg QD | 41.6% | 21.6% | 8.8 months | |

| AGILE (Phase 3) | Newly Diagnosed AML (unfit for intensive chemo) | Ivosidenib + Azacitidine | 47.1% | 38.0% | 24.0 months | |

| AGILE (Phase 3) | Newly Diagnosed AML (unfit for intensive chemo) | Placebo + Azacitidine | 14.9% | 10.8% | 7.9 months |

Table 2: Efficacy of Ivosidenib in Cholangiocarcinoma with IDH1 Mutation

| Clinical Trial/Study | Patient Population | Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Citation(s) |

| Phase 1 (NCT02073994) | Advanced Cholangiocarcinoma | Ivosidenib 500 mg QD | 3.8 months | 13.8 months | 5% | |

| ClarIDHy (Phase 3) | Previously Treated Advanced Cholangiocarcinoma | Ivosidenib 500 mg QD | 2.7 months | 10.8 months | 2% | |

| ClarIDHy (Phase 3) | Previously Treated Advanced Cholangiocarcinoma | Placebo | 1.4 months | 9.7 months (unadjusted) | 0% |

Table 3: Impact of Ivosidenib on 2-Hydroxyglutarate (2-HG) Levels

| Study Population | Sample Type | Ivosidenib Dose | Mean/Maximum 2-HG Reduction | Key Findings | Citation(s) |

| mIDH1-R132H/C AML patient samples (ex vivo) | Intracellular | 0.5 µM | 96% | Significant reduction at the lowest tested dose. | |

| mIDH1-R132H/C AML patient samples (ex vivo) | Intracellular | 1 µM | 98.6% | Dose-dependent reduction. | |

| mIDH1-R132H/C AML patient samples (ex vivo) | Intracellular | 5 µM | 99.7% | Near-complete suppression of 2-HG. | |

| HT1080 xenograft mice | Tumor | 50 mg/kg | 92.0% | Rapid and profound 2-HG lowering. | |

| HT1080 xenograft mice | Tumor | 150 mg/kg | 95.2% | Maximum inhibition achieved at ~12 hours post-dose. | |

| Patients with advanced solid tumors | Plasma | ≥500 mg QD | Up to 98% | Substantial reduction to levels seen in healthy subjects. | |

| Patients with cholangiocarcinoma | Plasma | 500 mg QD | 88% (mean) | Persistent 2-HG inhibition with continuous treatment. |

Signaling Pathways and Mechanism of Action

The core mechanism of Ivosidenib revolves around its ability to selectively inhibit the neomorphic activity of the mutant IDH1 enzyme.

Diagram 1: Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action

Caption: Mutant IDH1 pathway and Ivosidenib's inhibitory action.

Experimental Protocols

Protocol 1: Measurement of 2-Hydroxyglutarate (2-HG) Levels

Principle: The quantification of 2-HG in biological samples is critical for assessing the pharmacodynamic effects of Ivosidenib. This can be achieved through mass spectrometry or enzymatic assays.

A. Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

For cells or tissues, perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

-

For plasma or serum, perform a protein precipitation step (e.g., with methanol or acetonitrile).

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Derivatization (for GC-MS):

-

Dry the extracted metabolites under nitrogen.

-

Derivatize the samples to increase volatility and thermal stability (e.g., using silylation reagents).

-

-

Chromatographic Separation:

-

Inject the prepared sample into the GC or LC system to separate metabolites based on their physicochemical properties.

-

-

Mass Spectrometry Detection:

-

The separated metabolites are ionized and detected by the mass spectrometer.

-

Quantification is achieved by comparing the signal intensity of 2-HG in the sample to that of a known concentration of an isotopically labeled internal standard.

-

B. Enzymatic Assay

-

Principle: This assay relies on the oxidation of D-2-HG to α-KG by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which is coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.

-

Procedure:

-

Prepare cell or tissue lysates, or use serum/plasma samples. Deproteinize the samples.

-

Prepare a standard curve using known concentrations of D-2-HG.

-

Add the D2HGDH enzyme and substrate mix to the samples and standards.

-

Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the 2-HG concentration in the samples by interpolating from the standard curve.

-

Diagram 2: Experimental Workflow for 2-HG Measurement (Enzymatic Assay)

Caption: Workflow for enzymatic measurement of 2-HG.

Protocol 2: Detection of IDH1 Mutations

Principle: Accurate detection of IDH1 mutations is essential for identifying patients who may benefit from Ivosidenib therapy.

A. DNA Sequencing

-

DNA Extraction: Extract genomic DNA from tumor tissue or circulating tumor DNA from plasma.

-

PCR Amplification: Amplify the region of the IDH1 gene containing the hotspot mutation at codon 132 using specific primers.

-

Sanger Sequencing:

-

Sequence the PCR product.

-

Analyze the sequencing chromatogram to identify any nucleotide changes corresponding to known IDH1 mutations.

-

-

Next-Generation Sequencing (NGS):

-

Prepare a sequencing library from the extracted DNA.

-

Sequence the library on an NGS platform.

-

Analyze the sequencing data to identify IDH1 mutations with high sensitivity.

-

B. Immunohistochemistry (IHC)

-

Principle: This method uses a monoclonal antibody that specifically recognizes the most common IDH1-R132H mutant protein.

-

Procedure:

-

Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Perform antigen retrieval to expose the epitope.

-

Incubate the sections with the primary antibody against IDH1-R132H.

-

Add a secondary antibody conjugated to an enzyme.

-

Add a chromogenic substrate to visualize the antibody-antigen complex.

-

A positive result is indicated by cytoplasmic staining of tumor cells.

-

Note: This method only detects the R132H mutation. Other rare IDH1 mutations will not be detected and require sequencing-based methods.

-

Logical Relationship of Ivosidenib Treatment and Clinical Outcomes

The therapeutic effect of Ivosidenib is a direct consequence of its targeted inhibition of mutant IDH1 and the subsequent reduction of the oncometabolite 2-HG.

Diagram 3: Logical Relationship of Ivosidenib Treatment and Clinical Outcomes

Caption: Causal chain from Ivosidenib treatment to clinical outcome.

Conclusion

This compound represents a significant advancement in precision medicine for cancers harboring IDH1 mutations. Its targeted mechanism of action, leading to a dramatic reduction in the oncometabolite 2-HG, has translated into meaningful clinical benefits for patients with AML and cholangiocarcinoma. The continued study of Ivosidenib and the downstream effects of 2-HG reduction will undoubtedly provide further insights into the biology of IDH1-mutated cancers and may open new avenues for therapeutic intervention. This technical guide provides a foundational resource for professionals engaged in the research and development of targeted cancer therapies.

References

- 1. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

Exploring the Metabolic Consequences of (R,S)-Ivosidenib Treatment: A Technical Guide

Executive Summary: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical metabolic vulnerability in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations confer a new enzymatic function, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which drives oncogenesis by disrupting cellular metabolism and epigenetics. Ivosidenib is a potent, targeted, small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme. This technical guide provides an in-depth exploration of the metabolic consequences of Ivosidenib treatment, detailing its mechanism of action, its effects on key metabolic pathways, and the clinical ramifications. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of this targeted therapy. While the approved drug is a specific enantiomer, this guide addresses (R,S)-Ivosidenib, noting that the (R,S) form is a less active version of the therapeutic agent.[1]

The Role of IDH1 in Metabolism and Oncology

Function of Wild-Type IDH1

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes.[2] In its normal, wild-type state, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[3][4] This reaction also produces NADPH, which is vital for regulating the cellular redox status.[4]

Neomorphic Activity of Mutant IDH1 (mIDH1)

Somatic point mutations in the IDH1 gene, most commonly at the R132 residue in the enzyme's active site, are frequently found in various cancers. These mutations result in a loss of the enzyme's normal catalytic activity and the gain of a new, or neomorphic, function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme catalyzes the NADPH-dependent reduction of α-KG to (R)-2-hydroxyglutarate (R-2-HG).

The Oncogenic Role of (R)-2-Hydroxyglutarate (2-HG)

The product of the mIDH1 reaction, R-2-HG, is considered an oncometabolite. In healthy cells, 2-HG is present at very low levels, but in tumors with IDH1 mutations, it can accumulate to high millimolar concentrations. Due to its structural similarity to α-KG, 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2). This inhibition leads to widespread epigenetic dysregulation, a block in cellular differentiation, and the promotion of cancer cell growth and survival.

This compound: Mechanism of Action

Targeting the Mutant IDH1 Enzyme

Ivosidenib is an oral, targeted inhibitor designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme. It demonstrates significantly higher potency against mIDH1 compared to its wild-type counterpart, which minimizes the disruption of normal metabolic functions in non-cancerous cells. By inhibiting the neomorphic activity of mIDH1, Ivosidenib directly blocks the production of the oncometabolite 2-HG.

Reversal of 2-HG-Mediated Effects

The primary metabolic consequence of Ivosidenib treatment is a significant, dose-dependent reduction in 2-HG levels in both tumors and plasma. This decrease in 2-HG relieves the competitive inhibition of α-KG-dependent dioxygenases. The restoration of these enzymes' functions helps to reverse the epigenetic alterations and re-establish normal cellular differentiation processes, thereby controlling the proliferation of cancer cells.

Core Metabolic and Pharmacokinetic Consequences

Primary Pharmacodynamic Effect: Reduction of 2-HG

The central pharmacodynamic effect of Ivosidenib is the robust and sustained inhibition of 2-HG production in patients with mIDH1-mutant cancers. Clinical studies have demonstrated that treatment with 500 mg of Ivosidenib once daily can reduce plasma 2-HG levels by up to 98%, often restoring them to the levels observed in healthy individuals. This reduction serves as a key biomarker for target engagement and therapeutic activity.

Pharmacokinetics and Metabolism of Ivosidenib

Ivosidenib is administered orally and is readily absorbed, with a long terminal half-life that supports once-daily dosing. The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with oxidative metabolism being the major elimination pathway. While thirteen metabolites have been identified in excreta, unchanged Ivosidenib is the only circulating species detected in plasma, indicating that the parent drug is responsible for the therapeutic effect. Elimination occurs predominantly through fecal excretion.

Table 1: Pharmacokinetic Parameters of Ivosidenib (500 mg Single Dose) in Healthy Subjects

| Parameter | Mean Value | Unit |

|---|---|---|

| Tmax (Median Time to Max Concentration) | 4 | hours |

| Cmax (Maximum Plasma Concentration) | 4530 | ng/mL |

| AUC0-inf (Total Drug Exposure) | 338000 | ng·h/mL |

| t1/2 (Plasma Half-life) | 53.4 | hours |

Data sourced from a study in healthy male subjects.

Table 2: Pharmacodynamic Response to Ivosidenib in Patients with Solid Tumors

| Tumor Type | Dosage | Maximum Plasma 2-HG Reduction (%) |

|---|---|---|

| Cholangiocarcinoma | 500 mg QD | up to 98% |

| Chondrosarcoma | 500 mg QD | up to 98% |

Data reflects response after multiple doses.

Clinical Manifestations and Other Consequences

Induction of Cellular Differentiation

A significant clinical consequence of Ivosidenib treatment, particularly in AML, is the induction of myeloid cell differentiation. By lowering 2-HG levels, the block on hematopoietic differentiation is released, allowing leukemic blasts to mature into normal functioning myeloid cells.

Adverse Events with Metabolic Relevance

The profound biological changes induced by Ivosidenib can lead to specific adverse events.

-

Differentiation Syndrome: This is a serious and common side effect where the rapid proliferation and differentiation of myeloid cells can cause symptoms like fever, respiratory distress, pulmonary infiltrates, and edema. It was reported in 19% of patients in clinical trials.

-

QTc Prolongation: Ivosidenib can affect the heart's electrical cycle, leading to a prolonged QT interval, which is a risk factor for serious cardiac arrhythmias. This was observed in 26% of patients.

-

Tumor Lysis Syndrome: As cancer cells are eliminated, they can release their contents into the bloodstream, potentially leading to metabolic disturbances. This was seen in 8% of patients.

Table 3: Common Adverse Reactions (≥20%) with Ivosidenib Monotherapy

| Adverse Reaction | Frequency (%) |

|---|---|

| Hemoglobin decreased | 60 |

| Fatigue | 43 |

| Arthralgia (Joint Pain) | 39 |

| Calcium decreased | 39 |

| Sodium decreased | 39 |

| Leukocytosis | 38 |

| Diarrhea | 37 |

| Magnesium decreased | 36 |

| Edema | 34 |

| Nausea | 33 |

| Dyspnea (Shortness of Breath) | 32 |

| Uric acid increased | 32 |

Data sourced from clinical trial safety summaries.

Key Experimental Protocols and Methodologies

Quantification of 2-Hydroxyglutarate (2-HG)

The primary method for quantifying 2-HG levels in patient samples (plasma, urine, or tumor tissue) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protocol Outline:

-

Sample Preparation: Plasma samples are deproteinized, typically using a protein precipitation agent like acetonitrile or methanol. Tissue samples are homogenized and extracted.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often using a reverse-phase or chiral column to separate 2-HG from other metabolites.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. 2-HG is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high sensitivity and specificity.

-

Quantification: The concentration of 2-HG is determined by comparing its signal to that of a stable isotope-labeled internal standard.

-

Pharmacokinetic (PK) Analysis of Ivosidenib

The concentration of Ivosidenib in plasma is also determined using a validated LC-MS/MS assay. The protocol is similar to that for 2-HG, involving protein precipitation, chromatographic separation, and mass spectrometric detection to accurately measure drug levels over time.

In Vitro and In Vivo Models for Efficacy Assessment

-

In Vitro Cell-Based Assays: Cancer cell lines harboring endogenous or engineered IDH1 mutations are used to assess the metabolic effects of Ivosidenib. Key endpoints include the measurement of intracellular 2-HG levels (via LC-MS/MS) and the evaluation of differentiation markers using techniques like flow cytometry or western blotting.

-

In Vivo Xenograft Models: Immunocompromised mice are implanted with mIDH1-mutant human tumor cells to create a xenograft model. These models are essential for evaluating the relationship between Ivosidenib dose, drug exposure (PK), and 2-HG reduction in tumors (PD), as well as assessing anti-tumor efficacy.

Conclusion and Future Directions

This compound treatment fundamentally reshapes the metabolic landscape of IDH1-mutant cancers by targeting the core oncogenic driver: the production of 2-HG. Its primary metabolic consequence—the dramatic reduction of this oncometabolite—triggers a cascade of downstream effects, including the reversal of epigenetic dysregulation and the induction of cellular differentiation. The success of Ivosidenib validates the therapeutic strategy of targeting aberrant metabolic pathways in cancer. Future research will likely focus on overcoming resistance mechanisms, such as isoform switching to mutant IDH2, and exploring rational combination therapies that may enhance the efficacy of Ivosidenib by targeting complementary metabolic vulnerabilities in cancer cells.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of (R,S)-Ivosidenib for Research Use

These application notes provide a detailed overview of the synthesis and purification of racemic Ivosidenib, referred to as (R,S)-Ivosidenib, for research applications. The protocols are based on established chemical principles and published synthetic routes, adapted for a laboratory setting.

Introduction

Ivosidenib is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in the development and progression of certain cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3] Ivosidenib specifically targets the mutant IDH1 protein, inhibiting the production of 2-HG and thereby promoting the differentiation of cancer cells. For research purposes, access to a reliable source of Ivosidenib is essential. This document outlines a synthetic and purification strategy to obtain this compound.

Signaling Pathway of Ivosidenib

Ivosidenib acts by inhibiting the mutated IDH1 enzyme, which is a key driver in certain cancers. Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, a mutated IDH1 enzyme gains a new function, converting α-KG into the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to impaired cellular differentiation and promoting tumor growth. Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, which reduces 2-HG levels and allows for normal cellular differentiation to resume.

Synthesis of this compound

The synthesis of Ivosidenib can be accomplished through a multi-step process featuring a key Ugi four-component reaction. This reaction generates a mixture of diastereomers, which is carried forward to the final product. The following workflow is adapted from a process developed by Teva Pharmaceuticals.

Protocol 1: Synthesis of the Ugi Product (Diastereomeric Mixture)

This protocol describes the formation of the core structure of Ivosidenib via a Ugi reaction.

Materials:

-

Starting Amine (e.g., (S)-1-(2-chlorophenyl)-N-((3,3-difluorocyclobutyl)carbamoyl)ethan-1-amine)

-

Ethyl formate

-

Triethylamine (Et3N)

-

Phosphorus oxychloride (POCl3)

-

2,2,2-Trifluoroethanol

-

Aniline derivative (e.g., 5-fluoro-3-aminopyridine)

-

Aldehyde (e.g., 2-cyanobenzaldehyde)

-

Acid component (e.g., N-(tert-butoxycarbonyl)-L-proline)

-

Appropriate solvents (e.g., Dichloromethane, Toluene)

Procedure:

-

Formamide Formation: Dissolve the starting amine in a suitable solvent and treat with ethyl formate in the presence of triethylamine. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Isonitrile Formation: To the crude formamide, add triethylamine followed by the dropwise addition of phosphorus oxychloride at low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion.

-

Imine Formation (in a separate flask): Condense the aniline derivative with the aldehyde in a suitable solvent.

-

Ugi Reaction: Dissolve the crude isonitrile in trifluoroethanol. Add the pre-formed imine and the acid component. Stir the reaction at room temperature for 24-48 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude Ugi product as a mixture of diastereomers.

Protocol 2: Buchwald-Hartwig Coupling to form this compound

Materials:

-

Ugi Product from Protocol 1

-

2-chloroisonicotinonitrile

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate)

-

Solvent (e.g., 1,4-Dioxane)

Procedure:

-

To a reaction vessel, add the Ugi product, 2-chloroisonicotinonitrile, cesium carbonate, Pd2(dba)3, and Xantphos.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed 1,4-dioxane and heat the mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis is a mixture containing the desired this compound, diastereomers, and other impurities. Purification is crucial to obtain a product suitable for research. Column chromatography is a standard and effective method for this purpose.

Protocol 3: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the mobile phase (gradient elution) to separate the components.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

-

Analysis and Pooling: Identify the fractions containing the pure desired product using TLC or HPLC. Pool the pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and HPLC.

Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound.

| Parameter | Ugi Reaction Intermediate | Final this compound (Post-Coupling) | Final this compound (Post-Purification) |

| Yield | 27 - 31% | ~91% (for coupling step) | Variable (typically 60-80% recovery from chromatography) |

| Purity (HPLC) | >99.9% (chiral purity of desired diastereomer) | 85 - 95% | >98% |

| Appearance | White to off-white solid | Brownish residue | White to off-white solid |

| Analytical Method | HPLC, LC-MS | HPLC, LC-MS | HPLC, LC-MS, NMR |

References

Application Notes and Protocols for (R,S)-Ivosidenib Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-Ivosidenib (AG-120) is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. Mutations in IDH1, most commonly at the R132 residue, lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics.[1][2] Ivosidenib selectively targets these mutant IDH1 proteins, inhibiting the production of 2-HG and thereby promoting the differentiation of cancer cells.[2][3] While the primary mechanism of action is cytodifferentiation rather than direct cytotoxicity, assessing the impact of this compound on cell proliferation is a critical component of preclinical evaluation. These application notes provide detailed protocols for conducting cell-based proliferation assays to evaluate the effects of this compound on various cancer cell lines harboring IDH1 mutations.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are prevalent in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, chondrosarcoma, and glioma.[1] These gain-of-function mutations enable the neomorphic enzymatic activity of converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to cancer development.

This compound is a potent and selective inhibitor of mIDH1. By binding to the mutant enzyme, it blocks the production of 2-HG, leading to the restoration of normal cellular differentiation processes. While this differentiation-inducing effect is the primary therapeutic mechanism, it is often accompanied by a cytostatic effect, making the assessment of cell proliferation a valuable endpoint for in vitro studies. This document outlines standardized protocols for assessing the anti-proliferative effects of this compound using common colorimetric and luminescent assays.

Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action

Mutant IDH1 enzymes homodimerize and catalyze the NADPH-dependent reduction of α-KG to 2-HG. The accumulation of 2-HG interferes with the function of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cell differentiation, thereby promoting tumorigenesis. This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH1 enzyme. This binding event prevents the enzyme from adopting a catalytically active conformation, thus blocking the production of 2-HG. The subsequent reduction in intracellular 2-HG levels allows for the restoration of normal epigenetic regulation and the induction of cellular differentiation.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values of Ivosidenib in various cancer cell lines. It is important to note that the primary effect of Ivosidenib is often cytostatic and differentiation-inducing, and direct cytotoxic effects leading to a reduction in cell proliferation may be observed over longer incubation periods.

Table 1: this compound IC50 Values for Cell Proliferation in Various Cancer Cell Lines

| Cell Line | Cancer Type | IDH1 Mutation | Assay | Incubation Time | IC50 (µM) | Reference |

| HT-1080 | Fibrosarcoma | R132C | SRB | 48 hours | 0.008 | |

| A549 | Non-Small Cell Lung | Not specified (WT) | MTT | 72 hours | 49.90 | |

| SK-MES-1 | Non-Small Cell Lung | Not specified (WT) | MTT | 72 hours | 60.54 |

Note: The effect on A549 and SK-MES-1 cells, which are IDH1 wild-type, suggests potential off-target effects or activity against wild-type IDH1 at higher concentrations.

Table 2: this compound IC50 Values for 2-HG Inhibition in Various Cancer Cell Lines

| Cell Line | Cancer Type | IDH1 Mutation | Incubation Time | IC50 (nM) | Reference |

| HT-1080 | Fibrosarcoma | R132C | Not Specified | 7.5 | |

| U87-MG (overexpressing) | Glioblastoma | R132H | Not Specified | 19 | |

| HCCC-9810 | Cholangiocarcinoma | R132S | Not Specified | 12 | |

| COR-L105 | Lung Carcinoma | R132C | Not Specified | 15 |

Experimental Protocols

The following are detailed protocols for three common cell proliferation assays suitable for evaluating the effects of this compound. It is recommended to perform a pilot experiment to determine the optimal cell seeding density for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment.

General Workflow for Cell-Based Proliferation Assays

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

-

This compound

-

Relevant cancer cell line (e.g., A549, SK-MES-1)

-

Complete culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 490-570 nm)

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for A549) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 100-200 µM, with 2-fold serial dilutions.

-

Remove the medium from the wells and add 100 µL of the Ivosidenib dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

-

This compound

-

Relevant cancer cell line (e.g., HT-1080)

-

Complete culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Acetic acid (1% v/v)

-

Tris base solution (10 mM, pH 10.5)

-

Multichannel pipette

-

Microplate reader (absorbance at 510-540 nm)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an optimal density (e.g., 2,000 cells/well for some standardized protocols) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol.

-

Incubate for the desired duration (e.g., 48 hours for HT-1080).

-

-

Cell Fixation:

-

After incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the supernatant.

-

Incubate the plate at 4°C for at least 1 hour.

-

-

Washing and Staining:

-

Remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Data Acquisition:

-

Add 100-200 µL of 10 mM Tris base solution to each well.

-

Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm or 540 nm.

-

-

Data Analysis:

-

Analyze the data as described in the MTT protocol to determine the IC50 value.

-

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

This compound

-

Relevant cancer cell line

-

Complete culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

-

Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

-

Transfer the buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.

-

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate in 100 µL of complete culture medium. Include wells with medium only for background measurement.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Drug Treatment:

-

Treat cells with serial dilutions of this compound as previously described.

-

Incubate for the desired time period.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-